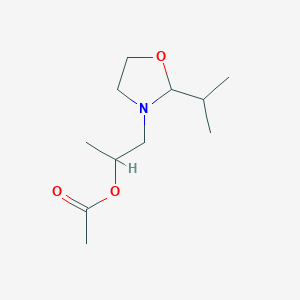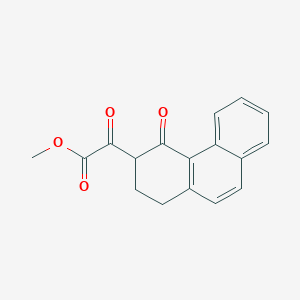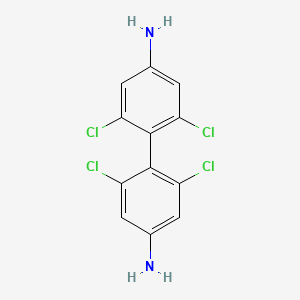
2,6,2',6'-Tetrachloro-benzidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,2’,6’-Tetrachloro-benzidine is an organic compound with the molecular formula C12H8Cl4N2 It is a derivative of benzidine, characterized by the presence of four chlorine atoms attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6,2’,6’-Tetrachloro-benzidine can be synthesized through the reduction of 2,5-dichloronitrobenzene. The reduction process typically involves the use of zinc dust and sodium hydroxide solution. The subsequent rearrangement is carried out using sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the preparation of 2,6,2’,6’-Tetrachloro-benzidine involves the reduction of 2,5-dichloronitrobenzene using a platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere. The tetrachloro hydrazobenzene formed is then reacted with sulfuric acid at elevated temperatures to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,2’,6’-Tetrachloro-benzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tetrachloroquinone derivatives.
Reduction: It can be reduced to form hydrazobenzene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and sodium hydroxide are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or ammonia.
Major Products Formed
Oxidation: Tetrachloroquinone derivatives.
Reduction: Tetrachloro hydrazobenzene.
Substitution: Various substituted benzidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6,2’,6’-Tetrachloro-benzidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and staining techniques.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6,2’,6’-Tetrachloro-benzidine involves its interaction with various molecular targets. It can undergo redox reactions, forming reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’,5,5’-Tetrachloro-benzidine: Another derivative of benzidine with similar chemical properties.
3,3’-Diaminobenzidine: A related compound used in immunohistochemical staining.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: A compound with similar chlorine substitution patterns but different core structure
Uniqueness
2,6,2’,6’-Tetrachloro-benzidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C12H8Cl4N2 |
|---|---|
Molecular Weight |
322.0 g/mol |
IUPAC Name |
4-(4-amino-2,6-dichlorophenyl)-3,5-dichloroaniline |
InChI |
InChI=1S/C12H8Cl4N2/c13-7-1-5(17)2-8(14)11(7)12-9(15)3-6(18)4-10(12)16/h1-4H,17-18H2 |
InChI Key |
PTQLPRQTQOOTRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C=C(C=C2Cl)N)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


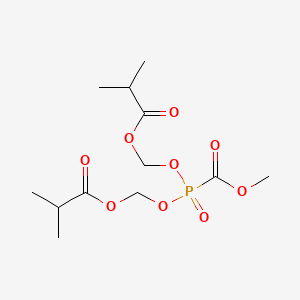

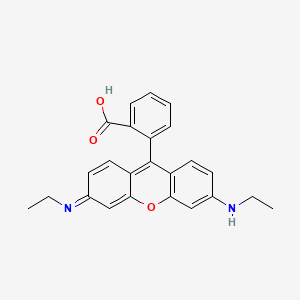


![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)

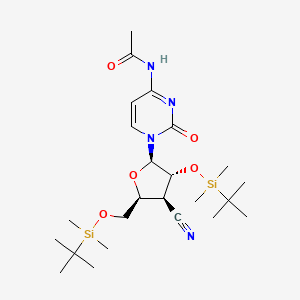
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)

